Dielsiquinone

描述

Nomenclature and Structural Classification within Azaanthraquinone Chemical Frameworks

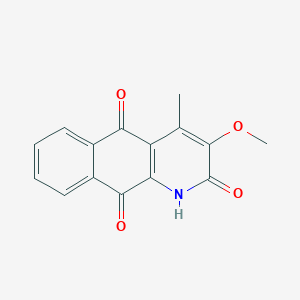

Dielsiquinone is systematically named 3-methoxy-4-methyl-1H-benzo[g]quinoline-2,5,10-trione according to IUPAC nomenclature. Structurally, it belongs to the azaanthraquinone class of alkaloids. nih.govresearchgate.net The core of this compound is a tetracyclic system known as benzo[g]quinoline-5,10-dione (B13827611), which is an isomer of anthraquinone (B42736) where a carbon atom in one of the rings is replaced by a nitrogen atom, thus classifying it as an azaanthraquinone. Specifically, it is a 1-azaanthraquinone, indicating the position of the nitrogen atom in the quinoline (B57606) ring system. nih.govcdnsciencepub.com This framework is a recurring motif in a number of biologically active natural products. nih.gov

The molecule features a quinoline ring fused to a naphthoquinone system. The quinoline part of the structure is further substituted with a methoxy (B1213986) group, a methyl group, and a ketone, which exists in its tautomeric pyridone form. This complex arrangement of functional groups contributes to its chemical properties and biological activities.

Interactive Data Table: Chemical Properties of this compound (This table summarizes key computed properties of the this compound molecule.)

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO₄ |

| Molecular Weight | 269.25 g/mol |

| IUPAC Name | 3-methoxy-4-methyl-1H-benzo[g]quinoline-2,5,10-trione |

| InChI Key | AZTABGJRYQJTCL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(C(=O)C3=CC=CC=C3C2=O)N=C1O)OC |

Historical Context of this compound Discovery and Initial Chemical Isolation

This compound was first reported as a known compound isolated from a natural source in a 1999 study by Noppamas Soonthornchareonnon and colleagues. nih.govacs.org During their investigation of cytotoxic compounds from the stem bark of Goniothalamus marcanii, a plant from the Annonaceae family, they isolated and characterized this compound alongside several new azaanthraquinones. nih.govacs.org The isolation was guided by bioactivity assays, specifically brine shrimp toxicity and human tumor cell toxicity. nih.govacs.org The structure of the isolated this compound was confirmed using spectroscopic methods. nih.govacs.org It has also been isolated from other species of the same family, such as Goniothalamus tamirensis and Annona ambotay. researchgate.netnih.gov

The first total synthesis of this compound was accomplished by Albert Padwa and his research group, as detailed in their 2000 publication in the Journal of Organic Chemistry. nih.gov Their synthetic strategy was part of a broader effort to synthesize various alkaloids using a tandem Pummerer cyclization-deprotonation-cycloaddition cascade of imidosulfoxides. nih.gov This elegant approach involved the generation of a mesoionic isomünchnone dipole intermediate, which then underwent an intramolecular dipolar cycloaddition to construct the core heterocyclic system of this compound. nih.gov This landmark synthesis not only provided a route to obtain this compound in the laboratory but also demonstrated the power of their synthetic methodology for accessing complex alkaloid structures. nih.govpitt.edu

Significance of this compound in Contemporary Organic Chemistry Research

The significance of this compound in modern organic chemistry stems primarily from its potent biological activity and its role as a scaffold for the development of new therapeutic agents. nih.govnih.gov The initial study that reported its isolation also highlighted its significant cytotoxicity against a panel of human cancer cell lines. nih.govacs.org

Interactive Data Table: Cytotoxic Activity of this compound (This table presents the ED₅₀ values of this compound against various human cancer cell lines as reported by Soonthornchareonnon et al., 1999.) nih.govacs.org

| Cell Line | Cancer Type | ED₅₀ (µM) |

| A-549 | Lung Carcinoma | 0.42 |

| HT-29 | Colon Adenocarcinoma | 0.42 |

| MCF-7 | Breast Adenocarcinoma | 0.42 |

| RPMI-7951 | Melanoma | 0.42 |

| U-251 | Brain (Glioblastoma) | 0.84 |

This pronounced cytotoxic profile has established this compound as an important lead compound in the search for new anticancer drugs. nih.gov Further research into its mechanism of action has been a subject of interest. For instance, electrochemical studies have been conducted to understand its redox properties. nih.gov These studies have shown that this compound can be reduced to a semiquinone radical. nih.gov Importantly, it has been suggested that this radical does not readily react with oxygen to generate reactive oxygen species (ROS), which are a major cause of the cardiotoxicity associated with currently used anthracycline anticancer drugs like doxorubicin. nih.gov This finding suggests that this compound and its analogs could potentially be developed into safer chemotherapeutic agents with reduced side effects. nih.gov

The azaanthraquinone core of this compound serves as a "privileged scaffold" in medicinal chemistry. rsc.org This means that this particular chemical framework is capable of binding to multiple biological targets, making it a valuable starting point for designing new bioactive molecules. Researchers are actively exploring the synthesis of this compound analogs by modifying its peripheral functional groups to enhance potency, improve selectivity, and optimize pharmacokinetic properties. The synthetic routes developed for this compound, such as the one by Padwa and coworkers, provide the necessary chemical tools to create these derivatives for further biological evaluation. nih.govresearchgate.net

Structure

3D Structure

属性

分子式 |

C15H11NO4 |

|---|---|

分子量 |

269.25 g/mol |

IUPAC 名称 |

3-methoxy-4-methyl-1H-benzo[g]quinoline-2,5,10-trione |

InChI |

InChI=1S/C15H11NO4/c1-7-10-11(16-15(19)14(7)20-2)13(18)9-6-4-3-5-8(9)12(10)17/h3-6H,1-2H3,(H,16,19) |

InChI 键 |

AZTABGJRYQJTCL-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)OC |

同义词 |

dielsiquinone |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies

Phytochemical Sourcing of Dielsiquinone: Exploration of Plant Genera (e.g., Goniothalamus, Annona)

This compound has been predominantly isolated from plants belonging to the Annonaceae family, particularly within the Goniothalamus genus. Several species have been identified as natural sources of this compound.

Initial phytochemical investigations have pinpointed a number of Goniothalamus species as producers of this compound. Research has documented its presence in the stem bark of Goniothalamus marcanii, the trunk wood of Goniothalamus dielsiana, the stems of Goniothalamus laoticus, and the stem bark of Goniothalamus tamirensis. nih.govnih.gov

While the Annonaceae family is a rich source of diverse alkaloids, the presence of this compound in the prominent Annona genus is less definitive. One review article lists this compound under Goniothalamus tamirensis within a broader table of compounds from the Annonaceae family, which could be misinterpreted. nih.gov Another study on Annona cherimola seeds mentions the isolation of azaanthraquinones but does not specifically name this compound. Further targeted phytochemical analyses of Annona species are required to unequivocally confirm or deny the presence of this compound.

The following interactive data table summarizes the known plant sources of this compound.

| Genus | Species | Plant Part | Reference(s) |

| Goniothalamus | G. marcanii | Stem Bark | nih.gov |

| Goniothalamus | G. dielsiana | Trunk Wood | |

| Goniothalamus | G. laoticus | Stems | |

| Goniothalamus | G. tamirensis | Stem Bark | nih.gov |

Advanced Chromatographic and Extraction Techniques for Natural Isolation

The isolation of this compound from its natural plant sources necessitates a multi-step process involving extraction and advanced chromatographic techniques. The general procedure commences with the extraction of the dried and powdered plant material, typically the stem bark, using organic solvents such as ethanol (B145695) or methanol (B129727). nih.gov

This initial crude extract then undergoes a series of purification steps. A common technique is solvent-solvent partitioning, where the extract is separated between an aqueous and an immiscible organic solvent to partition compounds based on their polarity. For the isolation of this compound from Goniothalamus marcanii, the ethanolic extract was partitioned between chloroform (B151607) and water. The active chloroform phase was further partitioned between 90% aqueous methanol and hexane. nih.gov

Following partitioning, the enriched fraction containing this compound is subjected to various chromatographic methods for final purification. Column chromatography, utilizing silica (B1680970) gel as the stationary phase, is a fundamental step. nih.gov This technique separates compounds based on their differential adsorption to the silica gel and their solubility in the mobile phase (the solvent system). Further purification is often achieved using preparative Thin-Layer Chromatography (TLC), which allows for the separation of smaller quantities of material with high resolution. nih.gov

The table below provides a summary of the techniques used in the isolation of this compound.

| Technique | Description | Purpose in this compound Isolation | Reference(s) |

| Solvent Extraction | Use of solvents like ethanol or methanol to dissolve compounds from plant material. | To obtain a crude extract containing this compound and other secondary metabolites. | nih.gov |

| Solvent Partitioning | Separation of compounds between two immiscible liquid phases based on polarity. | To enrich the extract with compounds of intermediate polarity, such as this compound. | nih.gov |

| Silica Gel Column Chromatography | Separation based on differential adsorption of compounds to a silica gel stationary phase. | To separate this compound from other compounds in the enriched extract. | nih.gov |

| Preparative Thin-Layer Chromatography (TLC) | A chromatographic technique on a thin layer of adsorbent material for purification. | For the final purification of this compound to a high degree of purity. | nih.gov |

Conceptual Elucidation of Postulated Biosynthetic Pathways and Associated Precursors

The biosynthetic pathway of azaanthraquinones, including this compound, in plants is not yet fully elucidated. However, based on the co-occurrence of certain compounds and general knowledge of alkaloid biosynthesis, a plausible pathway can be postulated.

A significant clue to the biosynthesis of this compound comes from the co-isolation of 5-hydroxy-3-amino-2-aceto-1,4-naphthoquinone from the stem bark of Goniothalamus marcanii. nih.govacs.org This compound is hypothesized to be a direct biosynthetic precursor to 1-azaanthraquinones like this compound. nih.govacs.org

The biosynthesis of alkaloids often begins with amino acids. It is conceivable that the pathway to this compound initiates from a primary metabolite derived from the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids. This aromatic precursor likely undergoes a series of enzymatic transformations, including the introduction of a nitrogen atom, to form the core azaanthraquinone skeleton. The specific enzymes and intermediate steps in this proposed pathway in Goniothalamus and other Annonaceae species remain an active area of research. The general biosynthetic routes for related compounds, such as anthraquinones, often involve the polyketide pathway or the shikimate pathway. The incorporation of a nitrogen atom into the quinone framework is a key distinguishing feature of azaanthraquinone biosynthesis.

Synthetic Strategies and Methodologies for Dielsiquinone and Its Analogs

Total Synthesis Approaches to the Dielsiquinone Core Structure

The construction of the polycyclic core of this compound has been achieved through several elegant and efficient synthetic routes. These methods often employ cascade reactions and cycloadditions to rapidly build molecular complexity from simpler starting materials.

Pummerer Reaction-Initiated Cascade Sequences in Polycyclic Construction

A notable strategy for the synthesis of this compound involves a Pummerer reaction-initiated cascade sequence. acs.org This powerful transformation has been successfully applied to the synthesis of a variety of alkaloids, including this compound. acs.org The sequence typically begins with the formation of a thionium (B1214772) ion from an imidosulfoxide. acs.org This is achieved by treating the imidosulfoxide with acetic anhydride (B1165640) and a catalytic amount of p-toluenesulfonic acid. acs.org The thionium ion then undergoes an intramolecular reaction with the neighboring imido group, leading to the formation of an oxonium ion. Subsequent deprotonation of this intermediate generates a mesoionic isomünchnone dipole. acs.org This dipole readily participates in an intramolecular dipolar cycloaddition with a tethered alkene, effectively constructing the polycyclic framework. acs.orgresearchgate.net Further treatment of the resulting cycloadduct can lead to the formation of functionalized pyridone systems, which are valuable precursors for alkaloids like this compound. acs.org This cascade approach allows for the construction of multiple rings in a single operational sequence, highlighting its efficiency in complex molecule synthesis. nih.gov

The Pummerer reaction itself is a versatile tool in organic synthesis, where a sulfoxide (B87167) is transformed into a thionium ion, which can then undergo various reactions. organic-chemistry.orgkingston.ac.ukresearchgate.net The specific pathway, whether it be a rearrangement or fragmentation, is dependent on the substituents of the sulfoxide. researchgate.net In the context of this compound synthesis, the Pummerer rearrangement is harnessed to initiate a cascade that ultimately yields the desired polycyclic structure. acs.org

Intramolecular 1,3-Dipolar Cycloaddition Methodologies for Ring Formation

Intramolecular 1,3-dipolar cycloadditions are a cornerstone in the synthesis of various heterocyclic and natural products, including the core structure of this compound. researchgate.netfrontiersin.org This methodology provides a powerful means to construct five-membered rings with a high degree of stereocontrol. frontiersin.orgnih.gov In the synthesis of this compound, an isomünchnone dipole, generated via a Pummerer-induced cascade, acts as the 1,3-dipole. researchgate.net This reactive intermediate undergoes a [3+2] cycloaddition with a pendant alkene dipolarophile within the same molecule. researchgate.netbeilstein-journals.org

Hetero Diels-Alder Reactions and Related Annulation Strategies

Hetero-Diels-Alder reactions represent a powerful and convergent strategy for the construction of the azaanthraquinone skeleton found in this compound and its analogs. nih.govcapes.gov.brresearchgate.net This [4+2] cycloaddition typically involves the reaction of an electron-rich azadiene with an electron-deficient dienophile, such as a naphthoquinone derivative. nih.govresearchgate.net The reaction proceeds to form a new six-membered heterocyclic ring, which upon subsequent aromatization, yields the desired azaanthraquinone core. nih.gov

For instance, the reaction between 1-dimethylamino-3-methyl-1-aza-1,3-butadiene and naphthoquinone, followed by elimination of dimethylamine (B145610) and oxidation, affords 3-methyl-1-azaanthraquinone in high yield. nih.gov The regioselectivity of the hetero-Diels-Alder reaction can be a critical factor, especially when using unsymmetrically substituted quinones. nih.govacs.org Studies have shown that substituents on the naphthoquinone ring can direct the regiochemical outcome of the cycloaddition. capes.gov.bracs.org For example, the presence of a bromine atom on the naphthoquinone can exert strong regiochemical control. capes.gov.br

Beyond the classic hetero-Diels-Alder reaction, other aza-annulation strategies have been developed to access the azaanthraquinone framework. thieme-connect.com These can include tandem reactions that form multiple bonds and rings in a single operation, offering increased synthetic efficiency. thieme-connect.com

Table 1: Examples of Hetero-Diels-Alder Reactions in Azaanthraquinone Synthesis

| Azadiene | Dienophile | Product | Yield | Reference |

|---|---|---|---|---|

| 1-dimethylamino-3-methyl-1-aza-1,3-butadiene | Naphthoquinone | 3-methyl-1-azaanthraquinone | 90% | nih.gov |

| 1-(dimethylamino)-3-ethoxy-4-methyl-1-azabuta-1,3-diene | 5-Substituted naphthoquinones | Substituted Azaanthraquinones | N/A | researchgate.net |

| 2-Azadienes | 2- or 3-bromo-5-substituted naphthoquinones | 2-Azaanthraquinon-3-ones | N/A | capes.gov.br |

Regioselective and Stereoselective Control in this compound Synthesis

Achieving high levels of regioselectivity and stereoselectivity is a critical aspect of the total synthesis of this compound. egrassbcollege.ac.inyoutube.commasterorganicchemistry.com These concepts refer to the preferential formation of one constitutional isomer or stereoisomer over others, respectively. youtube.comkhanacademy.org In the context of this compound synthesis, this control is crucial for establishing the correct connectivity and three-dimensional arrangement of atoms in the final molecule.

In hetero-Diels-Alder reactions used to construct the azaanthraquinone core, regioselectivity determines the orientation of the azadiene relative to the naphthoquinone dienophile. acs.org The substitution pattern on both reactants plays a significant role in directing this selectivity. capes.gov.bracs.org For example, in the reaction of 2-azadienes with substituted bromonaphthoquinones, the bromine atom has been shown to exert a stronger regiochemical directing effect than a substituent at the 5-position of the naphthoquinone. capes.gov.br

Stereoselectivity is paramount in the intramolecular 1,3-dipolar cycloaddition step. nih.gov The formation of multiple new stereocenters in this reaction necessitates precise control over their relative configuration. The intramolecular nature of the reaction often imparts a high degree of stereocontrol, leading to the formation of a single diastereomer. nih.gov This is attributed to the conformational constraints of the transition state, which favors one geometric arrangement over others. nih.gov The ability to control both regioselectivity and stereoselectivity is a hallmark of an efficient and elegant total synthesis. rsc.org

Systematic Synthesis of Structural Analogs and Derivatives

The development of synthetic routes to this compound has also enabled the systematic synthesis of its structural analogs and derivatives. These efforts are often driven by the desire to explore structure-activity relationships and to develop new compounds with potentially enhanced or novel biological properties. scripps.edumdpi.com

Strategic Modifications of the Azaanthraquinone Skeleton

The azaanthraquinone skeleton of this compound serves as a versatile scaffold for the introduction of various functional groups and structural modifications. researchgate.net Synthetic strategies are often designed to be flexible, allowing for the incorporation of different substituents on both the benzene (B151609) and pyridine (B92270) rings of the core structure. researchgate.net

One common approach involves the use of substituted starting materials in the key bond-forming reactions. For example, by employing substituted naphthoquinones or azadienes in the hetero-Diels-Alder reaction, a range of azaanthraquinone analogs with diverse substitution patterns can be accessed. nih.govresearchgate.net Similarly, modifications to the tethered alkene in the intramolecular 1,3-dipolar cycloaddition pathway can lead to analogs with different substituents on the newly formed rings.

Another strategy involves the post-synthesis modification of the azaanthraquinone core. Functional groups introduced during the primary synthesis can be further elaborated to generate a library of derivatives. This approach allows for the fine-tuning of the molecule's properties. The development of efficient and versatile synthetic methodologies is therefore crucial for enabling the exploration of the chemical space around the this compound scaffold. nih.govrsc.org

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-methyl-1-azaanthraquinone |

| Naphthoquinone |

| 1-dimethylamino-3-methyl-1-aza-1,3-butadiene |

| 1-(dimethylamino)-3-ethoxy-4-methyl-1-azabuta-1,3-diene |

| 2-Azaanthraquinon-3-one |

| 1-Methoxy-3-trimethylsilyloxy-1,3-butadiene |

| 2,4-Dioxygenated quinoline-5,8-dione |

Chemical Reactivity and Transformation Pathways of Dielsiquinone

Redox Chemistry: Electrochemical Behavior and Electron Transfer Processes

The redox properties of quinones are fundamental to their biological and chemical functions, often involving electron transfer processes. researchgate.netyoutube.com The electrochemical behavior of Dielsiquinone, while not extensively detailed in the public domain, can be inferred from the general principles of quinone chemistry and related compounds.

Voltammetric Studies of Reduction and Oxidation Potentials

Voltammetric techniques, such as cyclic voltammetry (CV) and linear sweep voltammetry (LSV), are powerful tools for investigating the reduction and oxidation potentials of electroactive species like quinones. cam.ac.ukpixel-online.net In these methods, the current response is measured as a function of a linearly scanned potential. cam.ac.ukpineresearch.com The resulting voltammogram provides information on the redox potentials and the reversibility of the electron transfer reactions. pixel-online.net

For quinones, the electrochemical behavior is often characterized by one or two one-electron reduction steps, forming the semiquinone radical anion and then the dianion. The potentials at which these reductions occur are influenced by the molecular structure and the solvent system. nih.gov In aqueous media, these reduction processes are often coupled with proton transfers. academie-sciences.fr The study of related, complex quinone systems like KuQuinones has shown that factors such as solvent polarity, the nature of the supporting electrolyte, and the presence of additives like Lewis acids can significantly shift the redox potentials. nih.gov For instance, the addition of Sc³⁺ ions has been shown to facilitate electron transfer processes that would not otherwise occur. nih.gov

While specific voltammetric data for this compound is scarce in the reviewed literature, electrochemical studies are crucial for understanding its potential to participate in redox cycling. researchgate.net The reduction and oxidation potentials are key parameters that determine the thermodynamic feasibility of electron transfer reactions with biological reductants or oxidants. youtube.com

Table 1: General Principles of Voltammetric Analysis of Quinones

| Parameter | Description | Significance |

| Peak Potential (Ep) | The potential at which the current reaches a maximum in a voltammogram. mdpi.com | Indicates the potential at which the redox reaction is most favorable. |

| Half-Wave Potential (E1/2) | The potential at the midpoint of the rising portion of the voltammetric wave, relevant for reversible systems. | Provides a thermodynamic measure of the redox couple's potential. |

| Scan Rate (ν) | The rate at which the potential is swept. cam.ac.uk | Affects the current response and can be used to investigate reaction kinetics and diffusion control. cam.ac.ukmdpi.com |

| Reversibility | A redox process is reversible if the electron transfer is fast and the oxidized and reduced forms are stable on the timescale of the experiment. pixel-online.net | Indicates the stability of the generated radical intermediates. |

Analysis of Electron Affinities

Electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule in the gaseous state. khanacademy.org It is a fundamental property that influences the ability of a compound to accept an electron and participate in redox reactions. tsinghua.edu.cn Generally, elements with a higher tendency to accept electrons have a more positive (or less negative) electron affinity. scielo.org.mxlibretexts.org

For molecules like this compound, the quinone moiety is the primary site of electron acceptance. The electron affinity is directly related to the reduction potential; a higher electron affinity corresponds to a more favorable (less negative) reduction potential. tsinghua.edu.cn The electron-withdrawing nature of the carbonyl groups on the quinone ring enhances its ability to accept electrons.

Reactions Involving the Quinone Moiety (e.g., Michael Addition)

The quinone ring in this compound is an electrophilic system susceptible to nucleophilic attack. One of the most significant reactions of quinones is the Michael addition, or conjugate addition, where a nucleophile adds to the α,β-unsaturated system of the quinone ring. taylorandfrancis.comnih.gov

This reaction is particularly relevant in biological contexts, where cellular nucleophiles like the thiol groups of cysteine residues in proteins or glutathione (B108866) can react with quinones. nih.govnih.gov Such reactions can lead to the covalent modification of proteins, potentially altering their structure and function. nih.gov The rate and selectivity of Michael additions depend on the structure of the quinone and the nature of the nucleophile. nih.gov For instance, partially substituted quinones are known to undergo arylation via Michael adduct formation. nih.gov The reaction between amines and o-quinones can proceed through either a Michael-type addition or the formation of a Schiff base. researchgate.net

In the context of this compound, the presence of substituents on the quinone ring will influence the regioselectivity of the Michael addition. The electron-donating or-withdrawing nature of these substituents can activate or deactivate specific positions on the ring towards nucleophilic attack.

Cyclization and Rearrangement Reactions

The complex polycyclic structure of this compound suggests that it can be a substrate for or a product of various cyclization and rearrangement reactions. Such reactions are often key steps in the biosynthesis and total synthesis of complex alkaloids. scispace.com

While specific cyclization or rearrangement reactions starting from this compound are not detailed in the provided search results, related chemical principles are well-established. For example, tandem reactions involving cyclization followed by a rearrangement, such as the Claisen rearrangement, are powerful methods for constructing complex ring systems. organic-chemistry.org Other types of rearrangements, such as those catalyzed by enzymes like cytochrome P450, can lead to a variety of structural modifications, including ring contractions, expansions, and cyclizations. nih.gov Furthermore, reactions like the Pummerer cyclization have been utilized in the synthesis of related alkaloids. scispace.com The development of efficient cyclization and rearrangement strategies is a central theme in modern organic synthesis, often enabling the construction of complex molecular architectures from simpler precursors. rsc.orgrsc.org

Advanced Spectroscopic and Electrochemical Characterization Methodologies in Dielsiquinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D, 2D (COSY, HMQC, HMBC, NOEDS) for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds, including Dielsiquinone. longdom.orgemerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle, establishing atom connectivity and spatial arrangement. emerypharma.comslideshare.net

1D NMR (¹H and ¹³C): The initial analysis typically involves acquiring 1D ¹H and ¹³C NMR spectra. The ¹H spectrum provides information about the chemical environment of protons, their multiplicity (splitting pattern), and the relative number of protons through integration. lehigh.edu The ¹³C spectrum reveals the number of unique carbon atoms in the molecule. emerypharma.com For this compound, specific chemical shifts in both spectra give the first clues to the types of protons and carbons present, such as those in aromatic rings, methoxy (B1213986) groups, and methyl groups. thaiscience.info

2D NMR for Connectivity:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.orgsdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of adjacent protons within its ring systems. sdsu.educore.ac.uk

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H correlation). core.ac.ukcolumbia.edu For this compound, this technique is crucial for assigning specific proton signals to their corresponding carbon signals, building the C-H framework of the molecule. thaiscience.infocolumbia.edu

Stereochemistry and NOEDS (Nuclear Overhauser Effect Difference Spectroscopy): The stereochemistry, or the 3D arrangement of atoms, is often determined using Nuclear Overhauser Effect (NOE) based experiments like NOEDS or its 2D counterpart, NOESY. core.ac.uk These experiments detect protons that are close in space, even if they are not directly connected through bonds. For complex molecules, observing an NOE between specific protons can help establish their relative stereochemistry. longdom.org In the study of this compound and related natural products, NOEDS has been used to confirm the spatial relationships between different parts of the molecule, which is essential for a complete structural elucidation. thaiscience.infoacs.org The Karplus equation, which relates coupling constants to dihedral angles, can also provide valuable stereochemical information. umich.edulibretexts.org

The collective data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals and the definitive determination of the connectivity and relative stereochemistry of this compound. thaiscience.infoacs.org

Table 1: Representative NMR Data for this compound

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical environment and count of protons. | Identifies aromatic, methoxy, and methyl protons. |

| ¹³C NMR | Number and type of carbon atoms. | Reveals carbons in the quinone and aromatic systems. |

| COSY | Proton-proton coupling (connectivity). | Establishes adjacent proton relationships in the rings. |

| HMQC/HSQC | Direct proton-carbon (one-bond) correlation. | Assigns protons to their directly attached carbons. |

| HMBC | Long-range (2-4 bond) proton-carbon correlation. | Connects molecular fragments and confirms the carbon skeleton. |

| NOEDS | Through-space proton-proton proximity. | Determines the relative stereochemistry of the molecule. |

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. msu.edu

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z value with very high accuracy (typically to four decimal places or better). msu.edu This precision allows for the calculation of the exact molecular formula of a compound. For this compound, HRMS is used to determine its elemental composition, distinguishing it from other compounds that may have the same nominal mass. thaiscience.infoacs.orgresearchgate.net For instance, a study on marcanine D, a related compound, used HREIMS (High-Resolution Electron Ionization Mass Spectrometry) to establish its molecular formula as C₁₅H₁₁NO₅ from the molecular ion peak. thaiscience.info

Fragmentation Analysis: In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that is characteristic of the molecule's structure. uni-saarland.de The fragmentation of the molecular ion can occur through various pathways, often involving the cleavage of weaker bonds or the loss of stable neutral molecules. miamioh.edu Analysis of the fragmentation pattern of this compound can help to confirm the presence of specific structural motifs, such as the loss of a methyl or methoxy group. nih.gov The fragments observed in the mass spectrum can be pieced together to corroborate the structure determined by NMR spectroscopy. uni-saarland.denih.gov

Table 2: Mass Spectrometry Data for this compound Analysis

| Technique | Data Obtained | Significance for this compound |

|---|---|---|

| HRMS | Exact mass-to-charge ratio (m/z). | Determination of the precise molecular formula. thaiscience.inforesearchgate.net |

| Fragmentation Analysis | Pattern of fragment ions. | Structural confirmation and identification of functional groups. miamioh.edunih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. lehigh.edu Different types of bonds (e.g., C=O, C-O, C-H) vibrate at characteristic frequencies, resulting in a unique IR spectrum that can be used to identify the functional groups present. libretexts.orgopenstax.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the quinone carbonyl (C=O) groups, as well as absorptions corresponding to C-C bonds within the aromatic rings and C-H bonds. thaiscience.infospectroscopyonline.com For example, the IR spectrum of the related compound marcanine D showed absorptions for quinone carbonyl (1677 cm⁻¹), lactam carbonyl (1641 cm⁻¹), and hydroxyl (3484 cm⁻¹) groups. thaiscience.info

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The wavelengths at which a molecule absorbs light (λmax) are characteristic of its electronic structure, particularly the extent of conjugation. libretexts.org Molecules with extensive conjugated systems, like the aromatic and quinone systems in this compound, typically exhibit strong UV-Vis absorptions. msu.edulibretexts.org The UV-Vis spectrum provides a fingerprint of the chromophore system within the molecule. msu.edu

Table 3: Spectroscopic Data for Functional Group and Electronic Analysis of this compound

| Spectroscopy | Information Provided | Expected Observations for this compound |

|---|---|---|

| IR | Vibrational frequencies of functional groups. | Strong absorption for C=O (quinone), bands for aromatic C=C and C-H. thaiscience.infolibretexts.org |

| UV-Vis | Electronic transitions (λmax). | Absorptions characteristic of the conjugated naphthoquinone system. msu.edulibretexts.org |

Electrochemical Methods: Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Characterization

Electrochemical methods are employed to study the redox properties of molecules, that is, their ability to gain or lose electrons.

Cyclic Voltammetry (CV): CV is a widely used electrochemical technique for rapidly obtaining information about the redox processes of a species. gamry.com In a CV experiment, the potential of a working electrode is swept linearly with time in a cyclic manner, and the resulting current is measured. gamry.commetrohm.com The resulting plot of current versus potential, a cyclic voltammogram, provides information on the redox potentials and the reversibility of the electron transfer reactions. libretexts.orgnih.gov For a compound like this compound, with its quinone structure, CV can be used to characterize the potentials at which it undergoes reduction and oxidation, providing insight into its electron-accepting and donating capabilities. nih.govkobv.de

Differential Pulse Voltammetry (DPV): DPV is a more sensitive voltammetric technique that can be used for quantitative analysis at low concentrations. maciassensors.comsolubilityofthings.com It involves applying a series of regular voltage pulses superimposed on a linear potential sweep. wikipedia.orgpineresearch.com The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. wikipedia.orgals-japan.com This method minimizes the background charging current, leading to higher sensitivity and better resolution of peaks compared to CV. wikipedia.org DPV can be used to determine the redox potentials of this compound with high precision and to study its electrochemical behavior in detail. maciassensors.comwikipedia.org

Table 4: Electrochemical Methods for Redox Characterization of this compound

| Method | Principle | Information Gained for this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures current response to a linear potential sweep. gamry.com | Redox potentials, reversibility of electron transfer. nih.govkobv.de |

| Differential Pulse Voltammetry (DPV) | Measures differential current response to potential pulses. wikipedia.org | High-sensitivity determination of redox potentials. maciassensors.comsolubilityofthings.com |

Theoretical and Computational Chemistry Studies of Dielsiquinone

Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de This approach is based on using the spatially dependent electron density as the fundamental variable, which simplifies calculations compared to traditional wavefunction-based methods. scispace.commpg.de DFT has proven to be a versatile and popular tool in computational chemistry for predicting a wide range of molecular properties. wikipedia.org

In the study of dielsiquinone and related quinone compounds, DFT calculations have been instrumental in understanding their electronic properties. rsc.org For instance, DFT has been used to calculate the electron affinities of a series of azaanthraquinones, including this compound. rsc.org These calculations help in rationalizing and predicting the electrochemical behavior of these molecules. rsc.orgrsc.org The accuracy of DFT allows for the prediction of structures, thermodynamics, and spectroscopic parameters that can be compared with experimental data. mdpi.com

Researchers utilize various DFT functionals and basis sets to optimize molecular geometries and predict energetic and spectroscopic characteristics. nepjol.info The choice of the functional and basis set is crucial for obtaining accurate results and must be carefully considered to balance computational cost with precision. mdpi.com For example, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice for optimizing geometries and calculating vibrational frequencies. nepjol.info

DFT calculations can also predict spectroscopic properties. For example, calculated Infrared (IR) spectra from DFT can provide insights into molecular vibrational modes and the nature of chemical bonds, which can then be validated by experimental measurements. nepjol.info The ability to predict such properties makes DFT a valuable tool in the comprehensive analysis of molecules like this compound.

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational modeling is a critical tool for understanding the mechanisms of chemical reactions by exploring potential reaction pathways and identifying transition state geometries. diva-portal.orgresearchgate.net A transition state is a first-order saddle point on a potential energy surface, representing the highest energy point along a reaction coordinate. q-chem.comscm.com Identifying these states is crucial for understanding reaction kinetics. faccts.demit.edu

Various computational methods are employed to explore reaction pathways. These can range from guided approaches, where specific reactive modes are constrained to drive the reaction, to more automated methods that can predict complex reaction cascades with minimal human input. rsc.org Machine learning models are also emerging as powerful tools for predicting transition state geometries, sometimes outperforming traditional methods that require 3D structures of reactants and products. arxiv.org

For a given reaction, the process typically involves optimizing the geometries of the reactants and products first. faccts.de Then, methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between them and locate the transition state. faccts.de Once a potential transition state is found, a frequency analysis is performed to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com

The study of reaction pathways is not limited to identifying a single path. Often, multiple competing pathways exist, and computational models can help to evaluate their relative feasibilities and efficiencies. mdpi.com This systematic exploration provides a comprehensive understanding of the reaction mechanism. mdpi.com

Prediction and Rationalization of Electrochemical Properties (e.g., Electron Affinities)

The electrochemical properties of molecules like this compound are of significant interest, and computational methods, particularly DFT, provide a powerful means to predict and understand these characteristics. rsc.orgnih.gov A key parameter in this context is the electron affinity (Ea), which is the energy change when an electron is added to a neutral atom or molecule to form a negative ion.

DFT calculations have been successfully used to compute the adiabatic electron affinities for a series of azaanthraquinones, including this compound. rsc.org These calculated Ea values have shown an excellent correlation with experimentally measured formal potentials, demonstrating the predictive power of the computational approach. rsc.orgrsc.org For instance, the calculated electron affinity for this compound is -2.229 eV. rsc.orgrsc.org

The influence of molecular structure on electrochemical properties can be systematically investigated using these computational tools. Studies have shown that the electron affinities of quinones are clearly related to the electronic effects and positions of their substituents. rsc.orgrsc.org Electron-donating groups tend to decrease the electron affinity, while electron-withdrawing groups increase it. rsc.orgrsc.org

This predictive capability allows for the in silico screening of libraries of compounds to identify candidates with desired electrochemical properties, which can be particularly useful in fields like materials science and drug design. nih.gov The relationship between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can be approximated to the ionization potential and electron affinity respectively, provides further insight into the electronic structure and reactivity. nih.gov

| Compound | Calculated Electron Affinity (Ea) in eV | Reference |

|---|---|---|

| This compound | -2.229 | rsc.orgrsc.org |

| Marcanine B | -2.099 | rsc.orgrsc.org |

| Lambertellin | -2.545 | rsc.orgrsc.org |

| Lactone Derivative of Lambertellin | -2.437 | rsc.orgrsc.org |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. utep.edu By integrating Newton's laws of motion, MD simulations provide detailed information about the dynamic behavior of molecular systems, including conformational changes and intermolecular interactions. utep.edumdpi.com

MD simulations are particularly valuable for understanding the flexibility of molecules and how they interact with their environment, such as a solvent or a biological macromolecule. nih.govunair.ac.id The simulation generates a trajectory of atomic positions, which can then be analyzed to understand various dynamic properties. unair.ac.id For example, conformational analysis can reveal the preferred shapes a molecule adopts in solution and the transitions between these different conformations. nih.govnih.gov

The study of intermolecular interactions is another key application of MD simulations. These interactions, which include hydrogen bonds and van der Waals forces, are crucial in many chemical and biological processes. mongoliajol.infonih.govpsu.edu MD simulations can quantify these interactions and provide insights into how they influence the structure and function of molecules. nih.govresearchgate.net For instance, the arrangement of water molecules around a solute can be analyzed to understand solvation effects. nih.gov

Dielsiquinone As a Synthetic Precursor and Chemical Scaffold in Organic Synthesis

Preparation of Diverse Polycyclic N-Heterocyclic Architectures

The structural core of dielsiquinone is a prime example of a polycyclic N-heterocyclic architecture. Synthetic efforts toward this and related structures, namely tetrahydrobenzo[g]quinoline-5,10-diones, highlight the utility of quinone-based precursors in constructing these complex frameworks. Various synthetic strategies have been developed to assemble this key heterocyclic system.

One-pot, multi-component reactions are a highly efficient method for generating benzo[g]quinoline-5,10-dione (B13827611) derivatives. A notable example is a three-component domino protocol that utilizes 2-hydroxy-1,4-naphthoquinone (B1674593), an ethyl 2-cyano-3-arylacrylate, and ammonium (B1175870) acetate. acadpubl.eu This reaction proceeds through a sequence initiated by a Michael addition, followed by the formation of an enamine and subsequent cyclization and dehydration to yield the final polycyclic product. acadpubl.eu

Alternative synthetic routes include:

Hetero-Diels-Alder reactions : This cycloaddition strategy is a classic approach to forming six-membered heterocyclic rings. acadpubl.eu

Annulation : The building of a new ring onto an existing one is another key strategy. acadpubl.eu

Aza-Diels-Alder Cycloaddition-Rearrangement : A sequence that constructs the nitrogen-containing ring system. acadpubl.eu

Free-radical cyclization : Reactions involving 2-(vinylamino)-1,4-naphthoquinones and 1,3-dicarbonyl compounds can selectively produce benzo[g]quinolines. researchgate.net

Copper-catalyzed cycloamination : This method allows for the synthesis of polycyclic N-heterocycles by reacting indolylquinones with various aromatic amines. rsc.org

These methods demonstrate the versatility of quinone-based starting materials in accessing the core structure of this compound and its analogs, providing a foundation for a diverse library of polycyclic N-heterocyclic compounds.

Table 8.1.1: Synthetic Methods for Tetrahydrobenzo[g]quinoline-5,10-diones

| Method | Key Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Domino Protocol acadpubl.eu | 2-hydroxy-1,4-naphthoquinone, ethyl 2-cyano-3-arylacrylate, ammonium acetate | Ethanol (B145695), reflux | Three-component, one-pot synthesis. |

| Free-Radical Reaction researchgate.net | 2-(allylamino)-1,4-naphthoquinone, 1,3-dicarbonyl compounds | Acetonitrile | High chemoselectivity for [5+1]-cyclization. |

| Mannich-type Reaction rsc.org | 2-hydroxy-1,4-naphthaquinone, aromatic aldehydes, amine | Acid catalysis | Regioselective synthesis. |

| Copper-Catalyzed Cycloamination rsc.org | Indolylquinones, (hetero)aromatic amines | Copper catalyst, ligand-free | Facile access to diverse polycyclic N-heterocycles. |

Contribution to the Elaboration of Complex Alkaloid Structures

This compound belongs to the isoquinoline (B145761) group of alkaloids and its synthesis is a target in natural product chemistry. ufpb.br It was first isolated from the stem bark of Goniothalamus marcanii, a plant that also produces other cytotoxic alkaloids known as marcanines. acadpubl.eu The benzo[g]quinoline-5,10-dione skeleton is a structural motif found in several biologically active natural products. acadpubl.euresearchgate.net

The synthesis of this class of alkaloids often leverages the reactivity of quinone precursors. For instance, the synthesis of the natural product cleistopholine, which also possesses the benzo[g]quinoline-5,10-dione core, has been achieved through multiple pathways. researchgate.net One key strategy involves the nickel-catalyzed coupling of benzylic zinc bromides with a substituted bromonicotinate to form benzylated pyridines, which are then transformed into the target quinoline-dione structure. researchgate.net The Pummerer reaction of sulfinyl compounds has also been noted as a synthetic tool for accessing alkaloids like this compound. scispace.com

The structural relationship between this compound and other alkaloids highlights its importance as a synthetic target and a member of a broader class of complex natural products.

Table 8.2.1: Selected Benzo[g]quinoline-5,10-dione Alkaloids

| Alkaloid | Natural Source | Noted Biological Activity |

|---|---|---|

| This compound acadpubl.eu | Goniothalamus marcanii | Cytotoxic |

| Cleistopholine acadpubl.eu | Cleistopholis patens | Antimicrobial, Anticancer |

| Phomazarin acadpubl.eu | Phoma terrestris | Cytotoxic |

| Marcanine A acadpubl.eu | Goniothalamus marcanii | Cytotoxic |

Development of Novel Quinone-Based Chemical Scaffolds and Intermediates

The quinone framework is a privileged scaffold in medicinal chemistry due to its redox properties and ability to be chemically modified. The this compound structure, as an azaanthracenone, serves as a template for the design and synthesis of new chemical entities. rsc.org Researchers have identified the quinone scaffold as a potential pharmacophore responsible for the cytotoxic effects of related natural products like marcanine A. rsc.orgrsc.org

By systematically modifying the substituents on the quinone ring, scientists can fine-tune the electrochemical properties and, consequently, the biological activity of the resulting molecules. rsc.orgrsc.org For example, a series of marcanine A derivatives were synthesized with different functional groups to explore the structure-activity relationship. rsc.org This work demonstrated a clear link between the redox potential of the quinoid system and the observed cytotoxicity. The introduction of electron-withdrawing or electron-donating groups at various positions on the scaffold allows for the modulation of the molecule's electron affinity. rsc.org

This strategic derivatization of the this compound-type scaffold exemplifies how a natural product structure can be used as a starting point for developing novel intermediates and bioactive compounds with potentially improved properties. The development of a novel quinone derivative, E3330, which selectively inhibits NF-kappa B activity, further underscores the potential of this chemical class. nih.gov

Table 8.3.1: Research Findings on Quinone Scaffold Modification

| Research Focus | Key Findings | Implication |

|---|---|---|

| Structure-Toxicity Relationship of Marcanine A rsc.orgrsc.org | The quinone moiety is a key pharmacophore. Cytotoxicity correlates with the redox potential of the scaffold. | Manipulation of substituents can tune biological activity. |

| Electrochemical Studies rsc.org | Substitution patterns on the quinone ring alter the electron affinity and formal potential. | Provides a rational basis for designing novel quinone-based compounds. |

| Development of Novel Derivatives nih.gov | Synthesis of E3330, a quinone derivative that selectively inhibits NF-kappa B DNA-binding activity. | Demonstrates the potential for creating targeted therapeutic agents from quinone scaffolds. |

Enzymatic Approaches in this compound-Related Precursor Transformations

While specific enzymatic transformations of this compound itself are not extensively documented in the provided context, the broader field of alkaloid synthesis increasingly incorporates biocatalysis to achieve high stereoselectivity and efficiency. rsc.org Enzymatic reactions are crucial in the natural biosynthesis of complex alkaloids and are being harnessed for synthetic applications. rsc.orgnih.gov

For instance, in the total synthesis of tacaman alkaloids, a key step involved a biocatalytic Baeyer-Villiger oxidation to create a seven-membered lactone with high enantiomeric excess (99% ee). nih.gov This demonstrates the power of enzymes to establish critical stereocenters in complex scaffolds. Such enzymatic methods could be conceptually applied to the synthesis of precursors for quinoline (B57606) alkaloids like this compound.

The biosynthesis of many alkaloids involves enzymes such as non-ribosomal peptide synthetases that catalyze key bond formations (e.g., Pictet-Spengler reactions) and versatile tailoring enzymes like Diels-Alderases found in the biosynthesis of monoterpene indole (B1671886) alkaloids. rsc.org These enzymatic tools offer a powerful complement to traditional chemical synthesis for constructing complex molecular skeletons. Lipase-catalyzed kinetic resolutions are another established enzymatic method for producing enantiopure precursors, such as chlorohydrins, which are building blocks for various pharmaceuticals. mdpi.com The application of such enzymatic strategies to the precursors of this compound could provide more sustainable and stereocontrolled routes to this and related alkaloids.

Table 8.4.1: Examples of Enzymatic Reactions in Alkaloid and Precursor Synthesis

| Enzymatic Reaction | Enzyme Class | Application in Synthesis | Reference |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Monooxygenase | Asymmetric synthesis of lactones, establishing key stereochemistry in tacaman alkaloid synthesis. | nih.gov |

| Pictet-Spengler Reaction | Non-ribosomal peptide synthetase | Construction of tetrahydroisoquinoline skeletons in antitumor antibiotics. | rsc.org |

| Kinetic Resolution | Lipase (e.g., CALB) | Synthesis of enantiopure chlorohydrin precursors for β-blockers. | mdpi.com |

| Diels-Alder Cycloaddition | Diels-Alderase | Construction of monoterpene indole alkaloid skeletons. | rsc.org |

Emerging Research Directions and Future Perspectives in Dielsiquinone Chemistry

Development of Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of complex natural products like Dielsiquinone. The focus is on developing routes that are not only efficient but also environmentally benign.

Future research in this area will likely concentrate on several key strategies:

Catalyst Innovation: A shift away from stoichiometric, often toxic, reagents towards catalytic systems is a primary goal. This includes the use of earth-abundant metal catalysts or even metal-free catalysts. thieme-connect.com For instance, iodine-mediated reactions, which proceed under green conditions, have been used for synthesizing substituted 2-azaanthraquinones. thieme-connect.com Similarly, reusable solid acid catalysts like Nafion NR50 have been employed in Friedländer reactions to produce quinoline (B57606) skeletons, a core component of this compound's structure, highlighting a move towards more sustainable catalytic methods. mdpi.com

Solvent Selection: Traditional organic syntheses often rely on volatile and hazardous solvents. Green approaches prioritize the use of safer, bio-derived solvents or even solvent-free conditions. researchgate.net Microwave-assisted synthesis in ethanol (B145695) is one such approach that has been successfully applied to quinoline synthesis. mdpi.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of starting materials into the final product, thus minimizing waste. mdpi.com Domino reactions, which combine multiple transformations into a single step, are particularly effective in this regard. numberanalytics.comthieme-connect.com

Renewable Feedstocks: While still a long-term goal for a molecule as complex as this compound, the ultimate aim of green chemistry is to utilize renewable starting materials, moving away from petrochemical-based feedstocks.

| Tactic | Traditional Approach | Greener Alternative | Rationale |

| Catalysis | Stoichiometric heavy metals or harsh acids | Reusable solid acids (e.g., Nafion NR50) mdpi.com, metal-free catalysts (e.g., Iodine) thieme-connect.com | Reduces toxic waste, allows for catalyst recycling, and often enables milder reaction conditions. |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Bio-derived solvents (e.g., Ethanol, 2-MeTHF) mdpi.comchim.it, solvent-free conditions | Minimizes environmental impact and health risks associated with volatile organic compounds (VOCs). |

| Efficiency | Multi-step, purification-heavy processes | Domino/cascade reactions numberanalytics.comthieme-connect.com | Reduces the number of synthetic steps, solvent usage, and waste generation, improving overall efficiency. |

Exploration of Unconventional Reactivity and Catalytic Systems

Chemists are moving beyond traditional linear syntheses to explore novel and powerful reaction cascades that can construct the this compound skeleton with greater efficiency.

Domino and Cascade Reactions: These reactions, where a single event triggers a series of subsequent bond-forming transformations, are ideal for building molecular complexity quickly. numberanalytics.comthieme-connect.com The Pummerer cyclization-deprotonation-cycloaddition cascade has been successfully applied to the total synthesis of this compound. acs.orgnih.gov This powerful sequence involves the generation of a reactive mesoionic intermediate (an isomünchnone dipole) which then undergoes an intramolecular cycloaddition to rapidly form a key part of the heterocyclic core. acs.orgacs.orgnih.gov

Novel Catalytic Systems: Researchers are investigating a wide array of catalysts to achieve new types of transformations. Gold nanoparticle catalysts have shown unusual chemoselectivity in the hydrogenation of quinolines, a reaction that is crucial for modifying the core structure of aza-anthraquinones. acs.orgnih.gov Intriguingly, in these systems, the quinoline substrate itself can act as a promoter for the catalyst, a departure from its usual role as a catalyst poison. acs.orgnih.gov Other emerging systems include rhodium(II) catalysts for domino reactions of diazo compounds and various Lewis acids for mediating complex cyclizations. thieme-connect.comrsc.orgrsc.org

Photocatalysis and Electrocatalysis: These methods use light or electricity to drive reactions, often providing unique reactivity and selectivity under mild conditions. While specific applications to this compound are still emerging, photocatalysis using azaanthraquinones has been shown to enable decarboxylative reactions, suggesting the potential for these systems to be self-catalyzing or to participate in novel synthetic pathways. chemrxiv.org

| Catalytic System | Key Transformation | Relevance to this compound | Reference(s) |

| Pummerer Cascade | Domino Cyclization/Cycloaddition | Directly applied in the total synthesis of this compound to form the pyridone ring. | acs.orgnih.gov |

| Gold Nanoparticles | Chemoselective Hydrogenation | Potential for selective modification of the quinoline core under mild conditions. | acs.orgnih.gov |

| Rhodium(II) Complexes | Domino reactions of α-diazo compounds | Enables the synthesis of complex azapolycyclic systems found in many alkaloids. | rsc.orgrsc.org |

| Azaanthraquinone Photocatalysts | Photoinduced Electron/Proton Transfer | Potential for novel C-C bond formations and functionalizations. | chemrxiv.org |

Integration of Advanced Automation and Flow Chemistry in Synthesis

The fields of automation and continuous flow chemistry are poised to revolutionize the synthesis of complex molecules like this compound. bsb-muenchen.demdpi.comresearchgate.net These technologies offer enhanced control, efficiency, and safety compared to traditional batch methods. chim.it

Key advantages include:

Improved Control and Reproducibility: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility. chim.it

Enhanced Safety: The small reactor volumes inherent in flow systems minimize the risks associated with handling hazardous reagents or performing highly exothermic reactions. mdpi.com

Scalability: Scaling up a reaction in a flow system is often a matter of running the reactor for a longer period ("scale-out") rather than moving to larger, potentially more dangerous, batch reactors. researchgate.net

Automation and Optimization: Automated systems can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and conditions to find the optimal synthetic route. wikipedia.orgchemspeed.com When combined with machine learning algorithms, these platforms can intelligently explore reaction space to accelerate process development.

For this compound, a multi-step synthesis could be streamlined into a continuous, end-to-end process. chim.it Intermediates could be generated and immediately used in the next step without isolation, significantly reducing time and resource consumption.

| Feature | Batch Synthesis | Automated Flow Synthesis | Advantage for this compound Synthesis |

| Process Control | Manual, less precise control over temperature/mixing | Precise, automated control of all parameters | Higher yields and purity, better reproducibility of complex steps. chim.it |

| Safety | Higher risk with large volumes of hazardous materials | Small reactor volumes contain reactions safely | Safer handling of reagents and intermediates in multi-step synthesis. mdpi.com |

| Scalability | Difficult, requires re-optimization for larger vessels | Straightforward "scale-out" by extending run time | Easier transition from laboratory-scale synthesis to larger-scale production. researchgate.net |

| Optimization | Slow, one-at-a-time experimentation | High-throughput, parallel screening of conditions | Rapid discovery of optimal conditions for challenging cyclization or cascade reactions. chemspeed.com |

Refined Computational Methodologies for Precise Chemical Property Prediction

Computational chemistry is becoming an indispensable tool for accelerating research, allowing scientists to predict molecular properties and reaction outcomes before ever stepping into the lab. yale.edu

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules. sioc-journal.cnresearchgate.net For aza-anthraquinones, DFT has been used to predict redox potentials and to understand the mechanisms of action, which are linked to their biological activity. nih.govharvard.edu These calculations can help rationalize why certain derivatives are more potent than others and guide the design of new analogues.

Machine Learning (ML) and AI: By training algorithms on large datasets of known molecules and their properties, ML models can learn to predict the properties of new, untested compounds with remarkable speed. researchgate.net A deep learning model has already been developed to specifically predict the metabolic formation of quinone species, a key factor in drug toxicity. nih.gov Such a model could be adapted to predict the metabolic fate and potential toxicity of this compound and its derivatives.

Quantitative Structure-Property Relationship (QSPR): These models establish a mathematical correlation between a molecule's structure and a specific property. frontiersin.org For this compound, QSPR models could be developed to predict key parameters like solubility, cell permeability, and cytotoxicity, enabling the rapid virtual screening of large libraries of potential analogues.

| Computational Method | Predicted Property | Application for this compound | Reference(s) |

| Density Functional Theory (DFT) | Redox potentials, reaction energy profiles, molecular geometry | Understanding electronic properties related to cytotoxicity; elucidating reaction mechanisms. | sioc-journal.cnnih.govharvard.edu |

| Machine Learning (ML) | Metabolic stability, toxicity (e.g., quinone formation) | Predicting potential toxic liabilities and metabolic pathways of new analogues. | researchgate.netnih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Solubility, permeability, bioactivity | High-throughput virtual screening of derivative libraries to prioritize candidates for synthesis. | frontiersin.org |

New Spectroscopic Probes for In Situ Reaction Monitoring

To fully leverage the advantages of technologies like flow chemistry, researchers need the ability to "see" what is happening inside the reactor in real-time. Process Analytical Technology (PAT) provides this insight through the use of in situ spectroscopic probes.

Raman Spectroscopy: This technique is highly effective for monitoring chemical reactions in solution. researchgate.net It is non-destructive and can provide a detailed molecular fingerprint of reactants, intermediates, and products. spectroscopyonline.com Probes can be inserted directly into a reaction vessel or a flow reactor to track the progress of a synthesis, identifying the reaction endpoint and detecting the formation of byproducts. mdpi.comrsc.org For a complex synthesis like that of this compound, Raman could monitor the consumption of a key starting material or the appearance of the final aza-anthraquinone ring system.

Online NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation and quantification. researchgate.net Recent advances have made it possible to couple NMR spectrometers directly to reaction systems. acs.orgresearchgate.net Online NMR can provide unambiguous, quantitative data on all components in a reaction mixture without the need for calibration, making it ideal for studying complex cascade reactions where intermediates may be unstable or difficult to isolate. magritek.combruker.com

FT-IR Spectroscopy: Like Raman, Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in a reaction mixture and is another well-established PAT tool for reaction monitoring.

The integration of these in situ monitoring techniques with automated flow systems creates a powerful platform for data-rich experimentation, enabling rapid optimization and a deeper understanding of the underlying reaction mechanisms in this compound synthesis.

| Spectroscopic Probe | Type of Information | Potential Application in this compound Synthesis | Reference(s) |

| Raman Spectroscopy | Vibrational modes (molecular fingerprint), concentration | Real-time monitoring of the formation of the quinone or pyridone rings; endpoint determination. | researchgate.netspectroscopyonline.commdpi.com |

| Online NMR Spectroscopy | Structural information, quantitative concentration of all species | Elucidation of unstable intermediates in cascade reactions; kinetic analysis of cyclization steps. | researchgate.netacs.orgbruker.com |

| FT-IR Spectroscopy | Functional group analysis, concentration | Tracking the disappearance of starting material functional groups (e.g., amides) and appearance of product groups. | - |

常见问题

Q. What are the best practices for formulating research questions on this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Use FINER criteria: F easible (synthetic accessibility), I nteresting (novelty in substituent effects), N ovel (unexplored functional groups), E thical (non-toxic intermediates), R elevant (link to anticancer targets). Prioritize derivatives with ClogP < 5 and topological polar surface area < 140 Ų for druggability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。